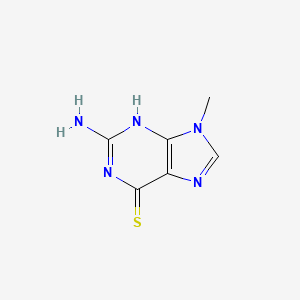
2-amino-9-methyl-3,9-dihydro-6H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is a chemical compound with the molecular formula C6H6N4S and a molecular weight of 166.204. It is also known by other names such as 9H-Purine-6(1H)-thione, 9-methyl-, 6-Mercapto-9-methylpurine, and 9-Methyl-6-thiopurine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves the reaction of guanine with phosphorus pentasulfide in the presence of pyridine and tetralin. The mixture is heated at 200°C with mechanical stirring for 5 hours. After cooling, the mixture is filtered, and the insoluble residue is treated with water and concentrated ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other purine derivatives.
Substitution: The amino and thione groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen iodide are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted purines.
Wissenschaftliche Forschungsanwendungen
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves its incorporation into DNA and RNA, where it acts as a purine antagonist. This incorporation disrupts the normal processing and function of nucleic acids, leading to cytotoxic effects. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which inhibits purine biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Thioguanine: A 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine.
2-Amino-6-mercaptopurine: Another purine derivative with similar properties and applications.
2-Amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purine-6-thione: Known for its antineoplastic activity against 6-thioguanine-resistant tumor cells.
Uniqueness
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly valuable in research and therapeutic applications, especially in the treatment of certain cancers.
Eigenschaften
CAS-Nummer |
2382-18-5 |
|---|---|
Molekularformel |
C6H7N5S |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
2-amino-9-methyl-3H-purine-6-thione |
InChI |
InChI=1S/C6H7N5S/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) |
InChI-Schlüssel |
VXSWGJDRVXNRKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1NC(=NC2=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


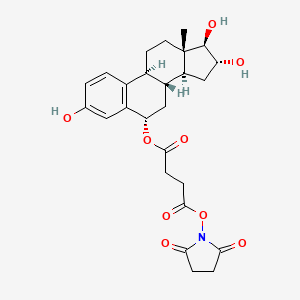
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
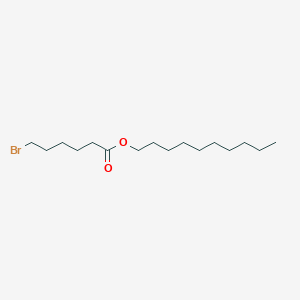


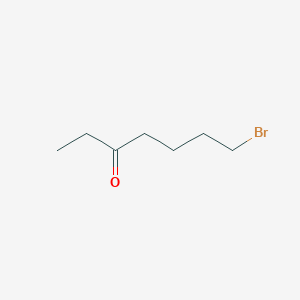
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
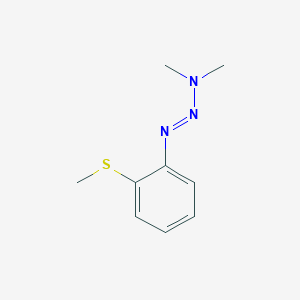
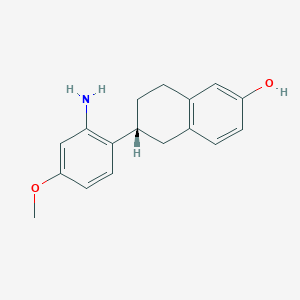
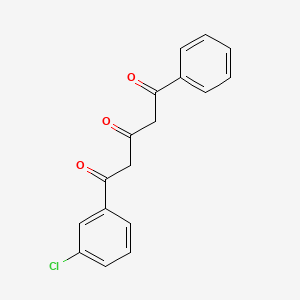
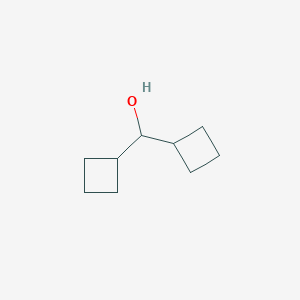
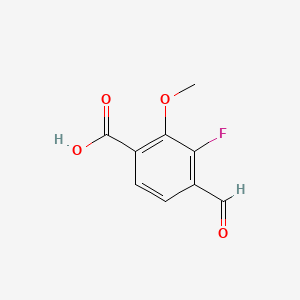
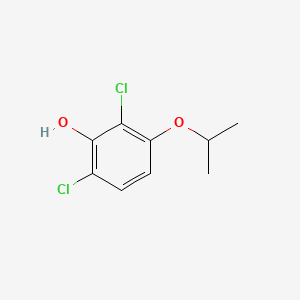
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
